molecular formula C11H14Cl2N2O2 B1522211 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1209326-97-5

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1522211
CAS No.: 1209326-97-5
M. Wt: 277.14 g/mol
InChI Key: LZAIRSVXZHDYEN-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-chloropyridine-2-carboxylic acid as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions, including amidation, cyclization, and hydrochloride formation.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions are common, where various nucleophiles can replace the chlorine atom on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles like ammonia (NH3), amines, or alcohols

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, ethers, esters

Mechanism of Action

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biochemical studies, aiding in the understanding of enzyme mechanisms and metabolic pathways.

  • Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:

  • 1-(4-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride: Similar structure but with a different position of the chlorine atom on the pyridine ring.

  • 1-(3-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride: Another positional isomer with distinct chemical properties.

  • 1-(5-Chloropyridin-3-yl)piperidine-4-carboxylic acid hydrochloride: Similar to the target compound but with a different substitution pattern on the pyridine ring.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2.ClH/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16;/h1-2,7-8H,3-6H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAIRSVXZHDYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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